molecular formula C8H13N3O B13009609 1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)ethanamine

1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)ethanamine

Cat. No.: B13009609
M. Wt: 167.21 g/mol
InChI Key: MOERMDWFIGLRQU-UHFFFAOYSA-N
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Description

1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)ethanamine is a bicyclic heterocyclic compound featuring a pyrazolo-oxazine core with an ethanamine substituent at the 3-position.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)ethanamine

InChI

InChI=1S/C8H13N3O/c1-6(9)7-5-10-11-3-2-4-12-8(7)11/h5-6H,2-4,9H2,1H3

InChI Key

MOERMDWFIGLRQU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2N(CCCO2)N=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with an oxirane compound, followed by amination to introduce the ethanamine group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects: Ethanamine vs. Methanamine: The ethylamine side chain in the target compound likely enhances lipophilicity compared to methanamine derivatives (e.g., 153.18 g/mol vs. Fluorine and Methyl Groups: Difluoro (225.62 g/mol) and dimethyl (203.67 g/mol) substitutions increase steric bulk and electron-withdrawing effects, altering receptor binding kinetics. For example, 6,6-dimethyl variants show improved metabolic stability in preclinical studies .

Physicochemical Properties: Hydrochloride salts (e.g., BB35-4935) are commonly used to improve aqueous solubility for in vitro assays . The hydroxyl group in 3-ylmethanol derivatives (154.17 g/mol) facilitates hydrogen bonding, making it a versatile intermediate for prodrug design .

Safety and Availability: Several analogs (e.g., difluoro and dimethyl hydrochlorides) are discontinued due to synthesis complexity or instability, as noted in supplier records . Non-hazardous classification (GHS) for carboxylic acid derivatives (e.g., 6,6-dimethyl-...oxazine-2-carboxylic acid) suggests safer handling profiles .

Biological Activity

1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)ethanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound possesses a unique pyrazolo-oxazine structure characterized by the following molecular formula:

  • Molecular Formula : C₆H₈N₂O
  • Molecular Weight : 139.16 g/mol

The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₆H₈N₂O
Molecular Weight139.16 g/mol
CAS Number1779573-25-9

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable pyrazole derivative followed by functionalization to introduce the ethanamine group.

Antimicrobial Activity

Research indicates that compounds with similar pyrazolo and oxazine moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo[5,1-b][1,3]oxazine have been evaluated for their efficacy against various bacterial strains and fungi. In a study assessing antimicrobial activity, several derivatives demonstrated promising results against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. For example, compounds structurally related to this compound have exhibited cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer). The IC₅₀ values for these compounds ranged from 6.9 µg/mL to 28.9 µg/mL depending on the specific derivative tested .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in tumor progression and inflammation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

Case Studies

Several studies have documented the biological activities of related compounds:

  • Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of pyrazolo derivatives against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MICs) as low as 12 µg/mL.
  • Anticancer Evaluation : In a study involving various cancer cell lines, a related oxazine derivative showed an IC₅₀ of 13.6 µg/mL against HCT116 cells, indicating strong potential for further development as an anticancer agent .

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